Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidin scaffold fused with a cyclohexane ring. The core structure is substituted at position 3 with a 4-bromophenyl group and at position 2 with a sulfanyl acetyl linker connected to a methyl benzoate ester moiety.
Properties
CAS No. |
618880-53-8 |
|---|---|
Molecular Formula |
C26H22BrN3O4S2 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H22BrN3O4S2/c1-34-25(33)15-6-10-17(11-7-15)28-21(31)14-35-26-29-23-22(19-4-2-3-5-20(19)36-23)24(32)30(26)18-12-8-16(27)9-13-18/h6-13H,2-5,14H2,1H3,(H,28,31) |
InChI Key |
SLZDHNJOUBONDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzothieno pyrimidine core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated precursors.
Formation of the Sulfanyl Acetyl Intermediate: This involves the reaction of the benzothieno pyrimidine core with a sulfanyl acetyl compound.
Coupling with Methyl 4-Aminobenzoate: The final step involves coupling the sulfanyl acetyl intermediate with methyl 4-aminobenzoate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with derivatives of the benzothieno[2,3-d]pyrimidin family, differing primarily in substituents and linker groups. Below is a detailed comparison:
Structural Analogues and Substituent Variations
Key Findings from Comparative Analysis
Halogen Substitution Effects: The 4-bromophenyl substituent in the target compound (vs. The 2,4-dichlorophenyl variant introduces steric bulk and increased hydrophobicity, which could alter pharmacokinetic profiles.
The 4-sulfamoylphenyl acetamide in adds a polar sulfonamide group, which is often associated with enhanced solubility and bioavailability.
Predicted Physicochemical Behavior :
- The ethoxyphenyl analog exhibits a predicted collision cross-section (CCS) of 218.0 Ų for [M+H]+, suggesting distinct conformational behavior in mass spectrometry compared to the bromophenyl parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
